molecular formula C8H12N2OS B15278734 Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Cat. No.: B15278734
M. Wt: 184.26 g/mol
InChI Key: UFYIWZHJBCLUKF-CRCLSJGQSA-N
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Description

Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound that features a unique pyrano-thiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiazole derivative with a pyran ring precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives share structural similarities and exhibit similar biological activities.

    Pyran Derivatives: Compounds containing the pyran ring, such as pyranocoumarins, also show comparable properties.

Uniqueness

Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is unique due to its specific stereochemistry and the combination of the pyrano and thiazole rings.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)/t4-,5+/m0/s1

InChI Key

UFYIWZHJBCLUKF-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)SC(=N2)N

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=N2)N

Origin of Product

United States

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